Fecapentaene-14

Description

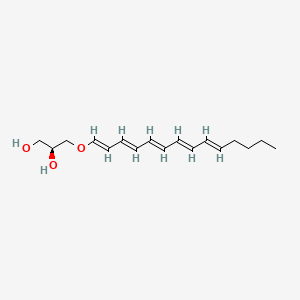

Structure

2D Structure

3D Structure

Properties

CAS No. |

91379-15-6 |

|---|---|

Molecular Formula |

C17H26O3 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(2S)-3-[(1E,3E,5E,7E,9E)-tetradeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |

InChI |

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19)15-18/h5-14,17-19H,2-4,15-16H2,1H3/b6-5+,8-7+,10-9+,12-11+,14-13+/t17-/m0/s1 |

InChI Key |

UCSSTHOWGCFAPL-XQICVRGGSA-N |

SMILES |

CCCCC=CC=CC=CC=CC=COCC(CO)O |

Isomeric SMILES |

CCCC/C=C/C=C/C=C/C=C/C=C/OC[C@H](CO)O |

Canonical SMILES |

CCCCC=CC=CC=CC=CC=COCC(CO)O |

Synonyms |

1-(1-glycero)tetradeca-1,3,5,7,9-pentaene fecapentaene-14 GTPE |

Origin of Product |

United States |

Structural Elucidation Methodologies of Fecapentaene 14

Spectroscopic Techniques in Fecapentaene-14 Structural Analysis

The core of the structural analysis rested on the application of several key spectroscopic techniques. Each method provided unique and complementary pieces of information, which, when combined, revealed the molecule's complete structure. The primary techniques included Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy. nih.govitwreagents.com

Nuclear Magnetic Resonance (NMR) spectroscopy was arguably the most powerful tool in the structural determination of this compound. wikimedia.org Both ¹H and ¹³C NMR were essential in mapping out the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provided critical data on the number and environment of protons. The spectra of this compound are characterized by a series of signals in the olefinic region (typically δ 5-7 ppm), corresponding to the ten protons on the five conjugated double bonds. The large coupling constants (J values) observed for these protons were instrumental in establishing the all-trans geometry of the polyene chain. acs.org Additional signals corresponding to the protons on the glycerol (B35011) moiety and the alkyl chain were also identified, allowing for the complete assignment of the molecule's proton sequence.

Table 1: Representative ¹H NMR Spectral Data for this compound Structural Features

| Structural Feature | Expected Chemical Shift (δ) Range (ppm) | Multiplicity & Coupling Constants (J) | Information Gained |

|---|---|---|---|

| Olefinic Protons (-CH=CH-) | 5.0 - 7.0 | Doublets, Doublet of Doublets; Large J values (~15 Hz) | Presence of a conjugated polyene system; trans configuration of double bonds. |

| Glycerol Moiety Protons | 3.5 - 4.5 | Multiplets | Presence and structure of the 1-glyceryl group. |

| Allylic Protons | ~2.8 | Multiplet | Protons adjacent to the polyene system. |

| Methylene Protons (-CH₂-) | 1.2 - 1.6 | Multiplets | Presence of the saturated portion of the tetradecyl chain. |

Mass spectrometry (MS) was vital for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would have provided the exact molecular formula, C₂₀H₃₄O₃, confirming the degree of unsaturation calculated from the formula.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. The molecule is susceptible to cleavage at the ether linkage, which would result in characteristic fragment ions. One key fragment would correspond to the loss of the C₁₄H₂₅ polyene chain, while another would represent the charged glyceride portion. This fragmentation data helps to confirm the nature of the ether lipid and the specific lengths of the attached chains.

Table 2: Key Mass Spectrometry Data for this compound

| Measurement | Observed Data (Expected) | Information Gained |

|---|---|---|

| Molecular Ion Peak [M]⁺ | m/z corresponding to C₂₀H₃₄O₃ | Determination of molecular weight. |

| High-Resolution MS | Exact mass measurement | Confirmation of the elemental formula. |

UV-Vis spectroscopy is particularly sensitive to conjugated π-electron systems, making it an ideal tool for characterizing the polyene structure of this compound. itwreagents.commrclab.com Molecules with extensive conjugation absorb light in the UV or visible range, and the wavelength of maximum absorbance (λmax) is related to the length of the conjugated system.

For this compound, the presence of a conjugated pentaene system results in strong absorption in the UV region. The observed λmax values are characteristic for a linear all-trans pentaene, providing strong corroborating evidence for the structure determined by NMR. Any deviation from this expected value could indicate a different number of conjugated double bonds or a different stereochemistry (i.e., the presence of cis-bonds).

Table 3: Representative UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value | Information Gained |

|---|---|---|

| λmax | ~330 - 370 nm | Confirmation of the conjugated pentaene chromophore. |

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. itwreagents.comscribd.com For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key structural components.

The key absorptions would include C-H stretching from the alkene and alkane parts of the molecule, C=C stretching from the polyene chain, a prominent C-O stretching band indicating the ether linkage, and a broad O-H stretching band from the hydroxyl groups of the glycerol moiety.

Table 4: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Glycerol) | 3200 - 3600 (broad) | Stretching |

| C-H (Alkene) | 3010 - 3100 | Stretching |

| C-H (Alkane) | 2850 - 2960 | Stretching |

| C=C (Conjugated Alkene) | 1600 - 1680 | Stretching |

| C-O (Ether) | 1050 - 1150 | Stretching |

Utilization of Ultraviolet-Visible (UV-Vis) Spectroscopy

Determination of Stereochemical Configurations of this compound

A complete structural elucidation requires defining the three-dimensional arrangement of the atoms, known as stereochemistry. For this compound, this involved determining the geometry of the five double bonds and the absolute configuration of the single chiral center in the glycerol moiety.

The geometry of the double bonds was established as all-trans primarily through ¹H NMR spectroscopy. The magnitude of the coupling constant (J) between adjacent vinyl protons is diagnostic of the double bond geometry; large J-values (typically >14 Hz) are characteristic of a trans configuration. acs.org

The absolute configuration at the chiral carbon of the glycerol group (C-2 of the glycerol backbone) was a more complex problem. Early studies indicated that naturally occurring fecapentaenes are racemic, meaning they exist as a 50:50 mixture of both the R and S enantiomers. acs.org The assignment of R or S configuration is done using the Cahn-Ingold-Prelog priority rules. libretexts.orgwikipedia.org Determining the absolute configuration of a single enantiomer would typically require techniques like X-ray crystallography of a suitable derivative or chiral synthesis from a starting material of known configuration.

Advancements in Integrated Spectroscopic Approaches

The structural elucidation of this compound is a classic illustration of an integrated spectroscopic approach. No single technique alone could have definitively solved the structure. clariant.com Information from mass spectrometry provided the molecular formula, UV-Vis spectroscopy confirmed the nature of the chromophore, IR spectroscopy identified the functional groups, and detailed 1D and 2D NMR experiments established the precise connectivity and stereochemistry of the carbon skeleton.

Modern approaches further enhance this integration. Techniques like GC-MS and LC-MS allow for the separation of complex mixtures and immediate spectroscopic analysis of the components. d-nb.info Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide unambiguous evidence of which protons are coupled to each other and which protons are attached to which carbons, drastically simplifying the process of solving complex structures. These integrated methods are essential for confirming proposed structures and ensuring accuracy in the characterization of complex natural products.

Biosynthesis and Origin of Fecapentaene 14

Identification of Microbial Producers and Environmental Niches

Fecapentaene-14 is not produced by human cells but is a metabolic product of the intestinal microflora. e-bookshelf.de Research has identified specific anaerobic bacteria as the primary producers of this compound.

Detailed Research Findings:

Primary Producers: Species belonging to the genus Bacteroides are the principal microorganisms responsible for the synthesis of fecapentaenes. csic.es Bacteroides are a dominant genus in the human gut microbiome, particularly in the colon.

Environmental Niche: The production of this compound occurs within the anaerobic environment of the lumen of the human colon. csic.es This niche is characterized by a dense and diverse microbial community and the presence of various dietary and host-derived substrates. nih.gov The composition and function of the gut microbiota are largely shaped by niche-driven factors, where the availability of specific nutrients determines which organisms can thrive. nih.gov The ability of Bacteroides to utilize complex carbohydrates gives them a competitive advantage in this environment, allowing them to establish the populations necessary for producing metabolites like fecapentaenes.

Characterization of Precursor Compounds in this compound Biosynthesis

The formation of this compound is dependent on the availability of specific lipid precursors, namely polyunsaturated ether phospholipids (B1166683), which are modified by bacterial enzymes to yield the final product.

Fecapentaenes are classified as polyunsaturated glyceryl ethers, a type of ether lipid. csic.esxn--d1ahakv.xn--p1ai Their structure, featuring a glycerol (B35011) backbone linked to a long-chain polyunsaturated alkyl chain via an ether bond, points directly to their origin from ether phospholipids. xn--d1ahakv.xn--p1aibjmu.edu.cn These precursor lipids are notable for containing an ether linkage at the sn-1 position of the glycerol backbone, which is a defining characteristic shared with the final fecapentaene structure. bjmu.edu.cn Polyunsaturated fatty acids (PUFAs) are essential components of these precursors, as they form the carbon chain that is ultimately modified to create the conjugated pentaene system. bjmu.edu.cnwsu.edu

Plasmalogens are the most prominent class of ether phospholipids in many organisms and are considered the key precursors to fecapentaenes. e-bookshelf.denih.gov They are distinguished by a vinyl-ether bond at the sn-1 position of the glycerol backbone. nih.govnih.gov The biosynthesis of these precursors is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum. nih.govmdpi.com

General Plasmalogen Biosynthesis Pathway:

Initiation in Peroxisomes: The pathway starts with dihydroxyacetone phosphate (B84403) (DHAP). nih.govmdpi.com DHAP is acylated by the enzyme glyceronephosphate O-acyltransferase (GNPAT) to form 1-O-acyl DHAP. nih.govfrontiersin.org

Formation of the Ether Bond: The acyl group is then exchanged for a long-chain fatty alcohol in a reaction catalyzed by alkylglycerone phosphate synthase (AGPS), forming 1-O-alkyl-DHAP. frontiersin.orgresearchgate.net This step is crucial as it establishes the characteristic ether linkage.

Reduction and Acylation in the Endoplasmic Reticulum: The 1-O-alkyl-DHAP is transferred to the endoplasmic reticulum, where it is reduced to 1-O-alkyl-sn-glycerol-3-phosphate (1-O-alkyl-G3P). nih.gov Subsequently, an acyl group, often a polyunsaturated fatty acid, is added at the sn-2 position. bjmu.edu.cnnih.gov

Formation of the Vinyl-Ether Bond: The final step in plasmalogen synthesis is the desaturation of the alkyl chain at the sn-1 position to create the signature vinyl-ether bond, a reaction recently attributed to the enzyme TMEM189 (plasmanylethanolamine desaturase). bjmu.edu.cnnih.gov

It is from these plasmalogen structures, or closely related alkyl-ether lipids, that bacterial enzymes in the colon are thought to generate fecapentaenes through further desaturation of the alkyl chain to produce the conjugated double bond system.

Role of Polyunsaturated Ether Phospholipids as Precursors

Enzymatic Mechanisms Involved in this compound Formation

While the precursor molecules for this compound have been clearly identified as plasmalogen-type ether lipids, the precise enzymatic mechanisms employed by Bacteroides to convert these precursors into the final conjugated pentaene structure are not fully elucidated. The process involves a series of desaturation reactions to introduce the five conjugated double bonds into the 14-carbon chain.

Enzymatic catalysis is a multi-step process where a substrate binds to an enzyme's active site and is converted into a product through a series of intermediate states. wikipedia.org In the case of this compound, the bacterial enzymes would likely be a form of desaturase or a related enzyme system that can sequentially introduce double bonds into the saturated or partially unsaturated fatty alcohol chain derived from the plasmalogen precursor. This process must be highly specific to generate the all-trans configuration of the double bonds found in the natural molecule. acs.org

Influence of Microbial Ecology on this compound Production

The production of this compound is not constant and is highly dependent on the ecological dynamics of the gut microbiome. microbialcell.com The principles of microbial ecology, particularly competition and niche specialization, play a significant role. nih.govunil.ch

Nutrient Niche and Diet: The "nutrient niche" theory posits that the availability of specific nutrients is a primary driver of the microbial community structure in the gut. nih.gov Bacteroides species, the producers of fecapentaenes, are proficient at fermenting complex carbohydrates (dietary fiber). csic.es Diets rich in these fibers can support a larger population of Bacteroides, potentially leading to higher production of their metabolic byproducts, including fecapentaenes. The availability of precursor lipids from dietary sources or sloughed epithelial cells also influences the substrate pool for biosynthesis.

Host Factors: Host factors such as gut transit time, pH, and the secretion of bile acids can alter the gut environment, thereby influencing the microbial ecology and the functional output of the microbiota, including the synthesis of compounds like this compound. frontiersin.org

Mechanisms of Biological Activity of Fecapentaene 14

Genotoxicity and Mutagenicity Mechanisms of Fecapentaene-14

This compound is recognized as a potent genotoxic and mutagenic agent. Its ability to damage genetic material and induce mutations has been observed in a variety of biological systems. This activity is intrinsic to the molecule's structure and does not necessitate metabolic processing to become reactive.

Direct-Acting Genotoxicity in Prokaryotic and Eukaryotic Systems

This compound is a direct-acting genotoxin, meaning it can exert its DNA-damaging effects without prior metabolic activation. oup.com This property has been demonstrated in both simple prokaryotic organisms and more complex eukaryotic cells.

In prokaryotic systems, the mutagenic potential of fecapentaenes has been extensively studied using bacterial assays. For instance, Fecapentaene-12 has shown significant mutagenic activity in various strains of Salmonella typhimurium, including TA98, TA100, and TA104. oup.comnih.gov The compound's ability to directly induce mutations in these bacterial systems underscores its inherent reactivity towards DNA. oup.comnih.gov

The genotoxicity of fecapentaenes extends to eukaryotic systems as well. Studies using cultured mammalian cells have shown that these compounds are potent genotoxic agents. Fecapentaene-12 has been observed to cause DNA damage and mutations in human fibroblasts. nih.gov Furthermore, it has been shown to induce unscheduled DNA synthesis (UDS), a marker of DNA repair, in both rat hepatocytes and human fibroblasts, providing further evidence of its genotoxic potential in mammalian cells. oup.comnih.gov The ability of Fecapentaene-12 to induce neoplastic transformation in mouse BALB/c 3T3 cells in the absence of external metabolic activation further highlights its direct-acting nature in eukaryotic systems. nih.gov

Induction of DNA Damage by this compound

The genotoxicity of this compound is manifested through various forms of DNA damage. These include the formation of breaks in the DNA strands, the exchange of genetic material between sister chromatids, and the stimulation of DNA repair mechanisms.

Exposure of human cells to fecapentaenes has been shown to result in the formation of DNA single-strand breaks. In studies utilizing cultured normal human skin fibroblasts, Fecapentaene-12 was found to cause a dose-dependent increase in the frequency of these breaks. nih.gov This indicates that the compound can directly or indirectly cleave the phosphodiester backbone of DNA, leading to a loss of integrity in the genetic material. The formation of single-strand breaks is a significant form of DNA damage that can disrupt cellular processes such as replication and transcription if not repaired.

Fecapentaenes are also potent inducers of sister chromatid exchanges (SCEs). SCEs are the product of the exchange of genetic material between the two identical sister chromatids of a duplicated chromosome. While the exact mechanisms are complex, an elevated frequency of SCEs is often indicative of exposure to DNA-damaging agents. Research on normal human fibroblasts has demonstrated that a one-hour exposure to Fecapentaene-12 leads to a dose-dependent increase in the number of SCEs per chromosome. This finding suggests that fecapentaene-induced DNA lesions can trigger cellular repair pathways that involve homologous recombination, leading to the observed increase in SCEs.

| Concentration of Fecapentaene-12 (µM) | Number of SCEs per Chromosome (Mean ± SE) | Cell Survival (%) |

|---|---|---|

| 0 | 7.8 ± 0.4 | 100 |

| 0.6 | 10.2 ± 0.5 | 80 |

| 1.2 | 13.5 ± 0.7 | 60 |

| 2.5 | 18.9 ± 1.0 | 40 |

Unscheduled DNA synthesis (UDS) is the synthesis of DNA that occurs outside of the normal S-phase of the cell cycle and is a hallmark of DNA excision repair. The induction of UDS is a reliable indicator of genotoxic insult. Fecapentaene-12 has been shown to cause dose-dependent increases in UDS in both rat primary hepatocytes and human fibroblasts. oup.comnih.gov This demonstrates that mammalian cells recognize the DNA damage caused by fecapentaenes and initiate repair processes to remove the lesions. The stimulation of UDS further solidifies the classification of fecapentaenes as genotoxic agents in eukaryotic systems.

The mutagenic activity of fecapentaenes has been characterized by the types of mutations they induce, particularly in bacterial systems. Fecapentaene-12 has demonstrated significant mutagenic activity with different Salmonella typhimurium tester strains, which are designed to detect specific types of mutations. oup.com For instance, its activity in strains TA100 and TA104 suggests it can cause base-pair substitutions, while its effect on strain TA98 indicates an ability to induce frameshift mutations. oup.comnih.gov

Further research has revealed that the mutagenic profile of Fecapentaene-12 in bacteria can be influenced by the oxygen content of the environment. Under anaerobic conditions, which mimic the environment of the colon where fecapentaenes are produced, the compound is more mutagenic to the frameshift mutant TA98. nih.gov Conversely, its activity as a base-substitution mutagen in strain TA100 is attenuated under anaerobic conditions. nih.gov This suggests that Fecapentaene-12 may have at least two distinct modes of mutagenic action: one leading to frameshift mutations that is enhanced in the absence of oxygen, and another causing base-substitutions that is more prominent under aerobic conditions. nih.gov

| Tester Strain | Mutation Type Detected | Approximate Revertants per Microgram |

|---|---|---|

| TA104 | Base-pair substitution | 1400 |

| TA100 | Base-pair substitution | 700 |

| TA98 | Frameshift | 100 |

Unscheduled DNA Synthesis Modulations

DNA Adduct Formation by this compound

The covalent binding of a chemical to DNA results in the formation of a DNA adduct, a type of DNA damage that can interfere with DNA replication and transcription, potentially leading to mutations. This compound is thought to induce such damage through various adduct types.

A significant pathway for fecapentaene-induced DNA damage is through oxidative stress. In vitro studies have demonstrated that incubation of calf thymus DNA with this compound leads to a dose-dependent formation of 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG), a well-established marker of oxidative DNA damage. ebm-journal.org Guanine is particularly susceptible to oxidation due to its low reduction potential. oecd-ilibrary.org The formation of 8-oxodG is a critical lesion as it can lead to G:C to T:A transversions during DNA replication, a type of mutation implicated in carcinogenesis. viamedica.pl

Table 1: Research Findings on this compound and Oxidative DNA Adducts

| Finding | Observation | Reference |

| 8-oxodG Formation | Incubation of calf thymus DNA with this compound resulted in a dose-dependent increase in 8-oxodG. | ebm-journal.org |

| Oxidative Mutagen Sensitivity | Fecapentaenes show high mutagenic activity in S. typhimurium strains TA102 and TA104, which are sensitive to oxidative mutagens. | |

| Role of ROS | Studies with FP-12 suggest the involvement of superoxide (B77818) anion and singlet oxygen in the induction of 8-oxodG. | nih.gov |

Besides oxidative damage, fecapentaenes are proposed to act as alkylating agents, directly modifying DNA bases. This mechanism involves the formation of a carbocation intermediate that can react with nucleophilic sites on the DNA. Preliminary studies using ³²P-postlabeling techniques on DNA treated with fecapentaene-12 have revealed the formation of adducted nucleotides, which are distinct from oxidative adducts like 8-oxodG. nih.gov

Research has detected several putative alkyl-type adducts in fecapentaene-12-treated DNA. nih.gov Two of these adducts showed similar mobility to those found in DNA treated with acrolein, an unsaturated aldehyde. nih.gov This suggests that degradation products of fecapentaenes, such as unsaturated aldehydes, may also contribute to DNA alkylation. nih.gov One such adduct was also observed in DNA from normal human fibroblasts treated with fecapentaene-12. nih.gov

Interstrand cross-links (ICLs) are a particularly cytotoxic form of DNA damage where the two strands of the DNA double helix are covalently linked, preventing their separation for essential cellular processes like replication and transcription. wikipedia.orghubrecht.eu There is evidence to suggest that fecapentaenes can induce the formation of ICLs. The ability of fecapentaene-12 to form interstrand DNA cross-links has been observed in plasmid DNA. This is significant because DNA cross-linking agents are known to be potent inducers of sister chromatid exchanges, another genotoxic effect observed with fecapentaenes. The formation of ICLs is thought to occur after the protonation of the enol ether in the fecapentaene structure, creating a bifunctional agent capable of reacting with nucleophilic sites on both DNA strands.

Investigation of Alkyl-Type DNA Adducts

Reactive Species Generation by this compound

The genotoxicity of this compound is not solely dependent on its direct interaction with DNA but is also mediated by the generation of highly reactive chemical species that can, in turn, damage cellular components, including DNA.

A substantial body of evidence points to the involvement of reactive oxygen species (ROS) in the genotoxic effects of fecapentaenes. ROS, such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals, can cause widespread cellular damage. carcinogenesis.com The high mutagenicity of fecapentaenes in bacterial strains sensitive to oxidative mutagens supports this mechanism. Furthermore, the rapid oxidation of glutathione (B108866) (GSH) to its disulfide form (GSSG) in human fibroblasts exposed to fecapentaene-12 indicates the occurrence of oxidative reactions.

Electron spin resonance (ESR) spectroscopy has been used to detect and identify oxygen species generated by fecapentaene-12. While direct formation of oxygen radicals from fecapentaene-12 was not observed under all conditions, the induction of oxidative DNA damage, such as the formation of 8-oxodG, strongly implicates ROS in its biological activity. nih.gov Prostaglandin H synthase, an enzyme involved in arachidonic acid metabolism, has been shown to potentiate the oxygenation and genotoxicity of fecapentaene-12, suggesting a metabolic activation pathway that enhances ROS generation. oup.com

The hypothesis that fecapentaenes act as alkylating agents is centered on the formation of carbocation intermediates. Carbocations are highly electrophilic species that can readily react with nucleophiles, such as the electron-rich centers in DNA bases. nih.govsinica.edu.tw It is proposed that protonation of the enol ether moiety of the fecapentaene molecule leads to the formation of a carbocation. The stability of this carbocation is a critical factor in its reactivity. libretexts.org

The formation of a carbocation allows for the direct alkylation of DNA, leading to the alkyl-type adducts discussed previously. This electrophilic reactivity of carbocations derived from model enol ethers has been correlated with their mutagenicity. The ability of these intermediates to react with various nucleophiles underscores their potential to cause significant cellular damage. nih.gov

Enzymatic Peroxidation Pathways and Radical Formation

Fecapentaenes are believed to exert their genotoxic effects, at least in part, through mechanisms involving free radicals. openrepository.com Studies on the related compound, fecapentaene-12, suggest that it can be peroxidized by various isolated peroxidases to produce reactive oxygen species. This enzymatic peroxidation can lead to the generation of superoxide, H2O2, and hydroxyl (OH) radicals. The formation of these radicals is significant as they can induce oxidative DNA damage.

Lipid peroxidation, a process central to these pathways, can occur through both non-enzymatic and enzymatic routes. frontiersin.orgnih.gov Non-enzymatic lipid peroxidation can be initiated by hydroxyl and peroxyl radicals. frontiersin.org Enzymatic lipid peroxidation is mediated by iron-dependent enzymes. frontiersin.org The generation of radicals from fecapentaenes is a critical step, as these reactive species can then interact with cellular macromolecules, including DNA.

Cellular and Molecular Responses to this compound Exposure

The exposure of cells to this compound elicits a range of responses at the cellular and molecular levels, affecting fundamental processes that govern cell fate.

Impact on DNA Repair Pathway Modulation

Exposure to agents that damage DNA triggers a complex signaling network known as the DNA damage response (DDR), which aims to detect and repair lesions. mdpi.com The genotoxicity of fecapentaenes suggests an interaction with these repair pathways. openrepository.com When DNA damage, such as that potentially induced by this compound, occurs, cells activate repair mechanisms like homologous recombination (HR) and non-homologous end joining (NHEJ) to fix DNA double-strand breaks. mdpi.comfrontiersin.org The formation of 8-oxodG adducts in calf thymus DNA after incubation with synthetic fecapentaenes indicates a direct interaction leading to oxidative DNA damage. The cellular response to such damage involves the activation of upstream kinases like ATM and ATR, which then signal to downstream effectors to arrest the cell cycle and initiate repair. mdpi.com

Influence on Cell Cycle Progression and Checkpoints

The cell cycle is a tightly regulated series of events that leads to cell division, comprising G1, S, G2, and M phases. genome.govwikipedia.org Checkpoints exist to ensure the proper completion of each phase before proceeding to the next. mdpi.com DNA damage, such as that induced by genotoxic agents, typically activates these checkpoints to halt cell cycle progression and allow time for repair. mdpi.com For instance, the retinoblastoma protein (Rb) is a key regulator that can prevent the transition from the G1 to the S phase. wikipedia.orgmicrobenotes.com While direct studies on this compound's effect on specific cell cycle proteins are limited, its genotoxic nature implies an engagement of these checkpoint mechanisms.

Table 1: Key Cell Cycle Phases and Their Functions

| Phase | Primary Function |

| G1 Phase | Cell growth and preparation for DNA synthesis. genome.govmicrobenotes.com |

| S Phase | DNA replication (synthesis). genome.gov |

| G2 Phase | Preparation for mitosis. genome.gov |

| M Phase | Mitosis (nuclear division) and cytokinesis (cell division). genome.govwikipedia.org |

| G0 Phase | A quiescent or resting state where the cell is not actively dividing. microbenotes.com |

Mechanistic Insights into Apoptosis Induction in In Vitro Models

Apoptosis is a form of programmed cell death crucial for removing damaged or unwanted cells. researchgate.net It can be initiated through extrinsic or intrinsic pathways, both of which converge on the activation of caspases, the executioners of cell death. researchgate.net The TWEAK-Fn14 system can enhance apoptosis by sensitizing cells to TNF-induced cell death. frontiersin.org While not directly demonstrated for this compound, this highlights a potential mechanism for apoptosis induction. The induction of apoptosis is often characterized by morphological changes such as cell shrinkage, membrane blebbing, and DNA fragmentation. researchgate.netmdpi.com Studies on other compounds have shown that the upregulation of pro-apoptotic genes like p53, BAX, and caspases, along with the downregulation of the anti-apoptotic gene Bcl-2, signifies the activation of the apoptotic pathway. researchgate.netmdpi.com

Modulation of Intracellular Signaling Pathways (e.g., Protein Kinase C)

Protein Kinase C (PKC) represents a family of enzymes that play a pivotal role in various signal transduction cascades by phosphorylating other proteins. wikipedia.org Their activity is controlled by second messengers like diacylglycerol and calcium ions. wikipedia.org Research on the related compound, fecapentaene-12, has shown that it can modulate PKC activity. nih.gov Specifically, fecapentaene-12 was found to be capable of replacing the need for phosphatidylserine (B164497) in the activation of PKC by calcium. nih.gov It could also enhance or inhibit the activation of PKC by the tumor promoter teleocidin, depending on the experimental conditions. nih.gov This modulation of PKC activity by a fecapentaene suggests a mechanism by which these compounds could influence cellular processes, as PKC is involved in pathways that can lead to cancer progression. wikipedia.org

Structure-Activity Relationships Governing this compound Biological Effects

The biological activity of this compound, a polyunsaturated ether lipid, is intrinsically linked to its unique molecular architecture. nih.govnih.gov Investigations into the structure-activity relationships of this compound and its analogs have revealed critical roles for its distinct structural features, including the extended polyene chain, the glycerol (B35011) ether linkage, and the length of the alkyl chain. These studies, primarily focused on mutagenicity, have provided a foundational understanding of how modifications to the molecule's structure impact its biological effects.

A defining characteristic of this compound is its conjugated pentaene moiety within a 14-carbon chain. ontosight.ai This system of five alternating double and single bonds is a crucial determinant of its reactivity and biological interactions. ontosight.ai Research has demonstrated that the extent of conjugation is directly related to the compound's mutagenic potential. Analogs of the related fecapentaene-12 with a reduced number of conjugated double bonds exhibited a rapid decrease in mutagenicity. researchgate.net This suggests that the delocalized π-electron system of the pentaene is essential for the molecule's genotoxic activity. The all-trans configuration of these double bonds has been identified in naturally occurring this compound.

The ether linkage at the sn-1 position of the glycerol backbone is another key structural element. wikipathways.org This feature distinguishes fecapentaenes from more common lipids that possess ester linkages. wikidoc.org Studies involving synthetic analogs where the glycerol moiety was replaced by a methoxy (B1213986) group have provided insight into the role of this linkage. These methoxy analogs of both fecapentaene-12 and this compound displayed consistently higher mutagenic activities than their parent compounds. nih.gov Specifically, the methoxy analog of this compound (MFP-14) was found to be approximately twice as potent as this compound itself. nih.gov This indicates that while the glycerol group is not essential for mutagenicity, its modification can significantly influence the compound's potency. It has been proposed that the ether linkage may be involved in the formation of a reactive carbocation, which is thought to be the ultimate mutagenic species. researchgate.net

The length of the alkyl chain also plays a role in the biological activity of fecapentaenes. This compound differs from its well-studied analog, fecapentaene-12, by two carbons in its side chain. nih.gov In comparative genotoxicity assays, this compound was found to be significantly more active than fecapentaene-12. nih.gov One study reported that fecapentaene-12 was only about 25% as active as this compound, highlighting the influence of the longer alkyl chain on its biological potency. nih.gov

Analytical Methodologies for Fecapentaene 14 Research

Extraction and Sample Preparation Techniques from Biological Matrices

The initial and critical step in the analysis of fecapentaene-14 from biological matrices, primarily human feces, is the extraction and preparation of the sample. The methodologies employed are designed to efficiently isolate the analyte while minimizing degradation and removing interfering substances.

A common approach involves the freeze-drying of the fecal sample, followed by extraction with an organic solvent. nih.gov Dichloromethane has been effectively used for this purpose, often in conjunction with a Potter homogenization instrument to ensure thorough extraction. nih.gov The choice of solvent and method is crucial, as inconsistent extraction procedures can lead to variable results. nih.gov The primary goal of sample preparation is to remove as much endogenous material as possible from the analyte sample.

To address the instability of fecapentaenes, some methods involve a rapid chemical conversion of both fecapentaenes and their precursors into more stable derivatives, such as methoxytetraenols. nih.gov This allows for a more reliable quantitative analysis of the total potential fecapentaene content in a sample. nih.gov The use of an internal standard, such as the synthetic, non-naturally occurring fecapentaene-13, is also employed to improve the accuracy and reproducibility of the quantification. nih.gov

Modern sample preparation techniques focus on high-throughput and miniaturized approaches to reduce sample and solvent consumption and shorten analysis time. chromatographyonline.com These include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and various microextraction techniques. nih.govorientjchem.org While LLE has been a prominent method, newer techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) offer simpler, one- or two-step procedures, which are advantageous when dealing with complex biological samples. researchgate.net

The following table summarizes key aspects of this compound extraction:

| Parameter | Method/Reagent | Purpose | Reference |

| Sample Pre-treatment | Freeze-drying | To remove water and preserve the sample. | nih.gov |

| Extraction Solvent | Dichloromethane | To dissolve and isolate fecapentaenes from the solid matrix. | nih.gov |

| Homogenization | Potter Homogenization Instrument | To increase the efficiency of the extraction process. | nih.gov |

| Derivatization | Chemical conversion to methoxytetraenols | To stabilize the analyte for more reliable quantification. | nih.gov |

| Internal Standard | Fecapentaene-13 | To correct for variations in extraction and analysis. | nih.gov |

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating this compound from other compounds in the extract before detection and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play roles in this process.

HPLC is the most widely used technique for the analysis of fecapentaenes. nih.govnih.gov It offers high resolution and can be performed at ambient temperatures, which is advantageous for heat-sensitive compounds like fecapentaenes. aocs.org Reversed-phase HPLC is a common choice, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net

In the analysis of this compound, HPLC systems are often coupled with a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths. nih.gov This enables the detection and quantification of not only this compound and its geometric isomers but also other fecapentaene analogues present in the sample. nih.gov The separation of different fecapentaene species, such as fecapentaene-12 and this compound, is achievable with optimized HPLC methods. nih.gov

A typical HPLC method for fecapentaene analysis might use a C18 column with a mobile phase consisting of a mixture of solvents like methanol (B129727) and water. mdpi.com The precise gradient and composition of the mobile phase are optimized to achieve the best separation of the target analytes.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself is not typically analyzed directly by GC due to its low volatility and thermal instability, GC is invaluable for studying its volatile metabolites and degradation products. frontiersin.org

GC analysis often requires a derivatization step to convert non-volatile compounds into more volatile forms suitable for the technique. researchgate.net For instance, the analysis of short-chain fatty acids, which can be microbial metabolites, by GC-MS often involves derivatization. researchgate.net Untargeted GC-MS can be used to identify a wide range of metabolites in a sample, providing a comprehensive profile of the volatile components. frontiersin.org The coupling of GC with mass spectrometry (GC-MS) allows for both the separation and identification of these compounds. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

Spectroscopic Detection and Quantification Methods

Following chromatographic separation, various spectroscopic methods are employed for the detection and quantification of this compound.

UV-Visible (UV-Vis) spectroscopy is a common detection method used in conjunction with HPLC. chromedia.org Fecapentaenes possess a conjugated polyene structure, which gives them strong absorbance in the UV-Vis region. This property makes UV-Vis detection a sensitive and effective method for their quantification. nih.gov

A photodiode array (PDA) detector is particularly useful as it can acquire the entire UV-Vis spectrum of the eluting compounds, aiding in their identification and purity assessment. mdpi.com For quantitative analysis, a specific wavelength where the analyte has maximum absorbance is chosen to ensure high sensitivity. chromedia.org

Mass spectrometry (MS) is a highly sensitive and specific detection method that can be coupled with both HPLC (LC-MS) and GC (GC-MS). chromedia.org MS provides information about the mass-to-charge ratio of the analyte, which allows for its unambiguous identification and structural elucidation. chromedia.org

In the context of this compound research, LC-MS can be used for the direct identification and quantification of the molecule and its analogues in complex biological extracts. plos.org High-resolution mass spectrometry (HRMS) is particularly advantageous as it provides high mass accuracy, allowing for the differentiation between the target analyte and interfering ions with similar masses. researchgate.net Tandem mass spectrometry (MS/MS) can further enhance specificity and sensitivity by fragmenting the parent ion and detecting specific product ions. researchgate.net

The following table summarizes the key features of the analytical techniques used for this compound:

| Technique | Application | Key Advantages | Reference |

| HPLC | Isolation and quantification of this compound and its analogues. | High resolution, suitable for non-volatile and thermally labile compounds. | nih.govnih.gov |

| GC-MS | Analysis of volatile metabolites and degradation products. | High separation efficiency for volatile compounds, provides structural information. | nih.govmdpi.com |

| UV-Vis Detection | Quantification of fecapentaenes in HPLC systems. | Good sensitivity for compounds with chromophores, cost-effective. | nih.govchromedia.org |

| Mass Spectrometry | Identification and quantification of this compound and its metabolites. | High sensitivity and specificity, provides molecular weight and structural information. | plos.orgresearchgate.net |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, stands as a primary method for the detection and characterization of radical species in biological systems. nih.gov This technique is exceptionally sensitive, capable of detecting radical concentrations as low as 10⁻¹² M under optimal conditions. libretexts.org Its principle is analogous to Nuclear Magnetic Resonance (NMR) but focuses on the magnetic properties of unpaired electrons instead of atomic nuclei. bhu.ac.in When a paramagnetic species, such as a free radical, is placed in a strong magnetic field, the unpaired electron's spin can align in two different energy states. bhu.ac.in ESR spectroscopy measures the absorption of microwave radiation that induces transitions between these states, providing a characteristic spectrum that can identify the radical and provide information on its concentration, structure, and mobility. nih.govbhu.ac.in

In the context of fecapentaene research, ESR has been utilized to investigate the potential formation of reactive oxygen species. A study on fecapentaene-12 (FP-12), a closely related analogue to this compound, employed ESR spectroscopy with various spin traps to determine if it could generate oxygen radicals. Spin traps are molecules that react with short-lived radicals to form a more stable radical product that can be more easily detected by ESR. dgk-ev.de Despite prolonged incubation and vigorous oxygenation, the study did not detect the spontaneous formation of oxygen radicals from FP-12 under the specific experimental conditions.

Table 1: Spin Traps Used in Fecapentaene Radical Research

| Spin Trap | Full Name | Type of Radical Targeted |

|---|---|---|

| DMPO | 5,5-dimethyl-1-pyrroline-N-oxide | Superoxide (B77818) and hydroxyl radicals |

| POBN | α-(4-pyridyl-1-oxide)-N-t-butylnitrone | Carbon-centered radicals |

This table summarizes spin traps mentioned in the literature for studying radical formation from fecapentaenes.

Advanced Techniques for DNA Adduct Profiling (e.g., ³²P-Postlabelling)

The genotoxic potential of this compound is investigated through its ability to form covalent adducts with DNA. Profiling these DNA adducts requires highly sensitive analytical methods. Among these, the ³²P-postlabelling assay is a cornerstone technique, renowned for its exceptional sensitivity in detecting and quantifying DNA adducts. nih.govnih.gov This method can detect as few as one adduct per 10¹⁰ normal nucleotides, requiring only microgram quantities of DNA. nih.govnih.gov

The ³²P-postlabelling procedure involves several key steps:

Enzymatic Digestion: DNA is digested into its constituent deoxynucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The modified nucleotides (adducts) are often enriched from the bulk of normal nucleotides. nih.gov

Radiolabeling: The adducts are radiolabeled by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.gov

Separation and Detection: The ³²P-labeled adducts are then separated using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and quantified by measuring their radioactive decay. nih.gov

This technique has been instrumental in demonstrating that various chemicals can modify human DNA and has been applied to the study of fecapentaene-derived DNA damage. nih.govbiodeep.cn While ³²P-postlabelling is highly sensitive, it provides limited structural information about the adduct. frontiersin.org Therefore, it is often complemented by mass spectrometry-based methods. Liquid chromatography coupled with mass spectrometry (LC-MS) is now considered the gold standard for its ability to provide detailed information on the chemical identity of the adducts. frontiersin.org The emerging field of DNA adductomics aims to comprehensively screen for all DNA adducts in a sample, utilizing high-resolution mass spectrometry (HRMS) to create databases of adducts for faster identification. fiu.educhemrxiv.org

Table 2: Comparison of DNA Adduct Detection Methods

| Technique | Sensitivity | Structural Information | Throughput |

|---|---|---|---|

| ³²P-Postlabelling | Very High (1 in 10¹⁰ nucleotides) | Low | Can detect many adducts simultaneously |

| LC-MS/HRMS | High | High (provides chemical identity) | Can screen for multiple known and unknown adducts |

This table provides a comparative overview of common techniques used for DNA adduct profiling. nih.govnih.govfrontiersin.org

Methodologies for Stability and Reactivity Assessment of this compound

The unique polyene structure of this compound is central to its chemical reactivity. ontosight.ai Assessing the stability and reactivity of this compound is crucial for understanding its biological activity and fate. Methodologies for this assessment often involve a combination of chromatographic and spectroscopic techniques.

High-performance liquid chromatography (HPLC) is a fundamental tool for assessing the stability of this compound. nih.gov Stability studies often involve incubating the compound under various conditions (e.g., different pH, temperatures, presence of oxygen) and monitoring its degradation over time. HPLC with a photodiode array (PDA) detector allows for the quantification of the parent compound and the detection of degradation products that retain a chromophore. nih.gov For instance, an optimized extraction and HPLC analysis method was developed to quantify eight different fecapentaene analogues in human feces, demonstrating the utility of HPLC in handling complex biological matrices. nih.gov

The reactivity of the vinyl ether linkage present in fecapentaenes has been a subject of study. The acid-catalyzed hydrolysis of related polyene ethers has been investigated to understand reaction mechanisms. cdnsciencepub.com Such studies use techniques like ¹H NMR to identify reaction products and UV-Vis spectroscopy to monitor reaction kinetics. cdnsciencepub.com For this compound, assessing its reactivity towards nucleophiles, such as DNA bases, is key to understanding its mutagenic properties. capes.gov.br These experiments typically involve incubating this compound with a target molecule and analyzing the reaction mixture by HPLC or LC-MS to identify and quantify any adducts formed.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | FP-14 |

| Fecapentaene-12 | FP-12 |

| 5,5-dimethyl-1-pyrroline-N-oxide | DMPO |

| α-(4-pyridyl-1-oxide)-N-t-butylnitrone | POBN |

| 2,2,6,6-tetramethylpiperidine | TMP |

Synthetic Chemistry Approaches to Fecapentaene 14 and Analogs

Total Synthesis Strategies for Fecapentaene-14

The total synthesis of racemic this compound, referred to as (±)-fecapentaene-14, has been successfully accomplished. One notable synthesis is the one that also produced crystalline all-trans (±)-fecapentaene-12. researchgate.net These syntheses are significant as they provide a route to obtaining pure, crystalline material for biological evaluation. researchgate.net

A common strategy for constructing the polyene backbone of molecules like fecapentaenes involves olefination reactions. The Wittig reaction, a Nobel Prize-winning method, is a powerful tool for forming carbon-carbon double bonds from aldehydes or ketones and a phosphorus ylide. pressbooks.publumenlearning.com This reaction is advantageous because it allows for the precise placement of the double bond, which is crucial for a conjugated system like that in this compound. pressbooks.pub The general approach involves the preparation of a phosphonium (B103445) salt from triphenylphosphine (B44618) and an alkyl halide, followed by deprotonation to form the ylide, which then reacts with a carbonyl compound. lumenlearning.com

Another powerful olefination method that can be employed is the Julia-Kocienski olefination. This reaction involves the coupling of a sulfone with an aldehyde or ketone to generate an alkene, typically with high E-selectivity. researchgate.netalfa-chemistry.comwikipedia.org This method is known for its mild reaction conditions and tolerance of various functional groups, making it suitable for complex natural product synthesis. researchgate.netresearchgate.net

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound is critical for understanding the relationship between its three-dimensional structure and biological function. The synthesis of the naturally occurring (S)-(+)-fecapentaene-14 has been reported, providing access to this specific enantiomer. researchgate.net The IUPAC name for this isomer is (2S)-3-[(1E,3E,5E,7E,9E)-tetradeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol. naturalproducts.net

To achieve stereoselectivity, synthetic strategies often employ chiral starting materials or chiral catalysts. For instance, in the synthesis of the related (S)-fecapentaene-12, a Horner-Wittig reaction was utilized with a chiral phosphine (B1218219) oxide. The diastereomeric intermediates formed in this reaction could be separated chromatographically, allowing for the isolation of the desired stereoisomer. researchgate.net This approach highlights a general strategy that could be applied to the stereoselective synthesis of this compound isomers.

The following table summarizes the key synthetic achievements for this compound and a closely related analog:

| Compound | Synthetic Approach | Key Features |

| (±)-Fecapentaene-14 | Total Synthesis | Provided crystalline racemic material. researchgate.net |

| (S)-(+)-Fecapentaene-14 | Stereoselective Synthesis | Provided the natural enantiomer. researchgate.net |

| (S)-Fecapentaene-12 | Stereoselective Synthesis via Horner-Wittig reaction | Utilized a chiral phosphine oxide for stereocontrol. researchgate.net |

Synthesis of this compound Analogs for Mechanistic Investigations

The synthesis of analogs of this compound is a crucial aspect of investigating its mechanism of action. Fecapentaene-12, which has a dodeca-pentaene chain instead of a tetradeca-pentaene chain, is the most studied analog. nih.gov The synthesis of fecapentaene-12 has been achieved through methods such as the Horner-Wittig reaction, and these synthetic routes can be adapted to produce other analogs. researchgate.net

By systematically modifying the structure of this compound, researchers can identify the key structural features required for its biological activity. For example, analogs with altered chain lengths, different stereochemistry, or modified glycerolether moieties can be synthesized and tested. The synthesis of both enantiomers of fecapentaene-12, (S)-(+)- and (R)-(–)-, allowed for the investigation of the stereochemical requirements for its mutagenic effects. researchgate.net

Development of Chemical Probes for this compound Research

Chemical probes are essential tools for identifying the molecular targets of biologically active compounds and elucidating their mechanisms of action. mdpi.comclockss.org While specific chemical probes for this compound have not been detailed in the available literature, established methodologies could be applied to develop them.

Photoaffinity Labels: A photoaffinity label (PAL) is a chemical probe that contains a photoreactive group. Upon irradiation with light, this group forms a highly reactive species that can covalently bind to nearby molecules, such as the protein target of the probe. mdpi.comnih.gov A hypothetical photoaffinity probe for this compound could be designed by incorporating a photoreactive moiety, such as a diazirine or a benzophenone, into the structure. mdpi.comnsf.gov This could be placed at a position that is not critical for biological activity, for instance, at the end of the alkyl chain. Such a probe would allow for the identification of the cellular binding partners of this compound.

Spin-Labeled Analogs: Spin-labeling involves the introduction of a stable radical, typically a nitroxide, into a molecule. nih.govrsc.org These spin-labeled analogs can be studied using electron paramagnetic resonance (EPR) spectroscopy to gain information about the local environment and dynamics of the molecule. rsc.org A spin-labeled this compound analog could be synthesized to investigate its interactions with cellular membranes and potential protein targets. nih.govnih.gov The spin label could be attached to the glycerol (B35011) moiety or the polyene chain to probe different aspects of its molecular interactions.

The development of such chemical probes would be a significant step forward in understanding the molecular pharmacology of this compound.

Research Models and Experimental Systems in Fecapentaene 14 Studies

In Vitro Cellular Models for Mechanistic Studies

In vitro models have been instrumental in dissecting the molecular mechanisms through which Fecapentaene-14 exerts its effects. These systems allow for controlled exposure and detailed analysis of cellular and molecular responses.

Bacterial Mutagenicity Assays (Salmonella typhimurium strains)

Bacterial mutagenicity assays, particularly the Ames test using various strains of Salmonella typhimurium, have been a cornerstone in evaluating the mutagenic potential of this compound. These assays are designed to detect a substance's ability to induce mutations in the genetic material of these bacteria.

This compound, along with its close analog Fecapentaene-12, has demonstrated direct-acting mutagenicity, meaning it does not require metabolic activation by enzymes to become mutagenic. nih.gov Studies have shown that fecapentaenes are highly mutagenic in several Salmonella typhimurium strains. researchgate.net A notable correlation has been observed between the mutagenicity of a series of model enol ethers, designed to mimic fecapentaenes, and the increasing reactivity of their derived carbocations. nih.govresearchgate.netresearchgate.net

Research has indicated that the mutagenic activity of fecapentaenes is particularly high in S. typhimurium strains TA102 and TA104, which are known to be sensitive to oxidative mutagens. This suggests that the generation of reactive oxygen species may be a key mechanism behind the mutagenicity of this compound. Further supporting this, the mutagenicity of Fecapentaene-12 in strains TA100, TA102, and TA104 was reduced by radical scavengers. Both enantiomers and the racemic mixture of the related Fecapentaene-12 have been shown to induce comparably strong mutagenic effects in the Ames assay. researchgate.net

| Assay System | Key Findings |

| Ames Test (Salmonella typhimurium) | This compound is a direct-acting mutagen. nih.gov |

| Shows high mutagenicity in various strains. researchgate.net | |

| Mutagenicity is correlated with carbocation reactivity. nih.govresearchgate.netresearchgate.net | |

| Particularly potent in strains sensitive to oxidative mutagens (TA102, TA104). |

Mammalian Cell Line Systems (e.g., Human Fibroblasts, Murine Cells)

To understand the effects of this compound in a more biologically relevant context, researchers have utilized various mammalian cell lines, including human fibroblasts and murine cells. nih.gov These studies have provided evidence of the genotoxic potential of fecapentaenes in mammalian systems.

Genotoxic effects observed in these cell lines include the induction of sister chromatid exchanges, mutations at the hypoxanthine-guanosine phosphoribosyl transferase (HPRT) locus, unscheduled DNA synthesis, and DNA single-strand breaks. researchgate.net In studies with human fibroblasts, exposure to Fecapentaene-12, a compound structurally similar to this compound, led to a decrease in cellular free low-molecular-weight thiols like glutathione (B108866). e-bookshelf.de This depletion is thought to result from both alkylation and oxidative reactions, highlighting the compound's reactivity towards cellular components. e-bookshelf.de The genotoxic and mutagenic potential of fecapentaenes has been demonstrated in vitro in both bacterial and mammalian cells, including those of human origin. nih.gov

| Cell Line System | Observed Genotoxic Effects |

| Human Fibroblasts | Depletion of cellular thiols (e.g., glutathione). e-bookshelf.de |

| Induction of unscheduled DNA synthesis and DNA single-strand breaks. researchgate.net | |

| Murine Cells | Induction of sister chromatid exchanges. researchgate.net |

| Mutations at the HPRT locus. researchgate.net |

Cell-Free Systems for DNA Interaction Studies (e.g., Plasmid DNA)

To investigate the direct interaction of this compound with genetic material, cell-free systems have been employed. These systems, often utilizing purified plasmid DNA, allow for the study of chemical reactions with DNA in the absence of cellular metabolism and repair processes.

In vitro incubation of calf thymus DNA with both Fecapentaene-12 and this compound resulted in the dose-dependent formation of 2'-deoxy-7,8-dihydro-8-oxoguanosine (8-oxodG), a marker of oxidative DNA damage. This finding supports the hypothesis that fecapentaenes can generate reactive oxygen species that subsequently damage DNA. The mechanism is thought to involve the formation of a carbocation from the enol ether structure, which is likely the reactive species that interacts with DNA. nih.govresearchgate.netresearchgate.net These studies suggest that this compound can directly damage DNA through oxidative mechanisms.

| System | Key Findings |

| Calf Thymus DNA | Dose-dependent formation of 8-oxodG upon incubation with this compound. |

| Suggests direct oxidative damage to DNA. | |

| Model Enol Ethers | Reactivity is linked to the formation of a carbocation. nih.govresearchgate.netresearchgate.net |

In Vivo Animal Models for Mechanistic and Pre-Carcinogenic Studies

In vivo animal models are crucial for assessing the biological effects of substances in a whole-organism context, providing insights into their potential role in carcinogenesis.

Rodent Models in Colon Carcinogenesis Research (e.g., Rat Colon Carcinogenesis Model)

Rodent models, particularly those focused on colon carcinogenesis, have been used to evaluate the in vivo effects of fecapentaenes. nih.gov For instance, the related compound Fecapentaene-12 has been shown to act as a tumor promoter in a rat colon carcinogenesis model. researchgate.netnih.gov While direct carcinogenicity tests of Fecapentaene-12 in mice and rats have been conducted, the organ-specific carcinogenicity may be linked to tissue-specific peroxidase activity, which can generate reactive oxygen species from fecapentaenes. The presence of peroxidative enzymes in human colonic epithelial cells suggests a potential mechanism for fecapentaene-induced damage in the colon.

Studies in Murine and Other Animal Species for Genotoxic Potential

The genotoxic potential of fecapentaenes has been demonstrated in vivo in both mice and rats. nih.gov These studies confirm that the mutagenic and DNA-damaging properties observed in in vitro systems can also occur within a living organism. The ability of fecapentaenes to drive tumorigenesis when applied exogenously in these animal models further underscores their biological activity. nih.gov

| Animal Model | Study Focus | Key Findings |

| Rat Colon Carcinogenesis Model | Tumor Promotion | Fecapentaene-12 acts as a tumor promoter. researchgate.netnih.gov |

| Mice and Rats | Genotoxicity and Carcinogenicity | Demonstrates in vivo genotoxic potential. nih.gov |

| Can drive tumorigenesis when applied exogenously. nih.gov |

Investigations of this compound Metabolism in Animal Models

Investigations into the metabolic fate of this compound in animal models have been limited, with research primarily indicating that these compounds undergo some form of biotransformation, particularly in the liver. While detailed metabolic pathways and a comprehensive profile of metabolites remain largely uncharacterized in the scientific literature, some studies have provided foundational insights into the metabolic processing of fecapentaenes.

One of the key findings in this area comes from in vitro studies using subcellular fractions from animal tissues. Research involving a standard rat liver metabolizing system, known as the S9 fraction, has demonstrated a clear effect on the biological activity of fecapentaenes. nih.govpharmaron.com The S9 fraction contains a mixture of cytosolic and microsomal enzymes, including various cytochrome P450 enzymes, which are crucial for the metabolism of a wide range of xenobiotics.

In these experimental setups, the mutagenic activity of both Fecapentaene-12 and its analogue, this compound, was observed to be reduced in a dose-related manner when exposed to the rat liver S9 fraction. nih.govpharmaron.com This reduction in mutagenicity strongly suggests that the enzymatic components of the rat liver are capable of metabolizing fecapentaenes into other compounds, which are presumably less reactive or non-mutagenic. nih.govpharmaron.com However, these studies did not proceed to identify the specific metabolites that were formed during this process.

Fecapentaenes are known to be produced by the microflora in the colon of animals such as pigs, as well as in humans. tandfonline.com While their formation in the gut is established, their subsequent absorption and systemic metabolism by the host animal's tissues are less understood. The available data points towards the liver as a primary site for the detoxification of absorbed fecapentaenes.

It is important to note that much of the in vivo research on fecapentaenes in animal models, such as rats, has been focused on their toxicological and carcinogenic effects, including the induction of DNA damage in the colon, rather than on the specifics of their metabolism. nih.gov Consequently, there is a significant gap in the knowledge regarding the absorption, distribution, metabolic pathways, and excretion of this compound and its metabolites in animal models.

Research Findings on Fecapentaene Metabolism in Animal Models

| Animal Model/System | Key Findings | Reference |

| Rat | The standard rat liver metabolizing system (S9) reduced the mutagenic activity of this compound in a dose-related manner, indicating hepatic metabolism. | nih.govpharmaron.com |

Interactions and Metabolic Fate of Fecapentaene 14

Biotransformation Pathways in the Gut Microenvironment

Fecapentaene-14 is not ingested directly but is synthesized by specific bacteria within the human colon. nih.gov The primary producers of fecapentaenes are species belonging to the genus Bacteroides. nih.govtandfonline.com These anaerobic bacteria are a dominant component of the gut microbiota and possess the enzymatic machinery necessary for fecapentaene synthesis. tandfonline.com The biotransformation process involves the conversion of precursor molecules, which are believed to be polyunsaturated ether phospholipids (B1166683) known as plasmalogens. nih.gov The exact natural origin and function of these precursor plasmalogens remain subjects of ongoing research. nih.gov The synthesis is an anaerobic process, as demonstrated by in vitro studies where production by fecal suspensions was halted by heat sterilization and antibiotics. tandfonline.com

The general pathway involves the enzymatic modification of these ether phospholipids by colonic bacteria to yield the final fecapentaene structure. nih.govtandfonline.com While the specific enzymes and intermediate steps in the biosynthesis of this compound are not fully elucidated, the crucial role of the gut microbiota is well-established. nih.govoup.com

Table 1: Biotransformation of this compound Precursors

| Precursor Class | Producing Microorganisms | Key Transformation | Resulting Compound |

|---|

This table is interactive. You can sort and filter the data.

Reactivity with Biological Thiols and Other Nucleophiles

The conjugated polyene structure of this compound makes it reactive toward nucleophilic molecules. ontosight.ai Biological thiols, such as the abundant antioxidant glutathione (B108866), are key targets. e-bookshelf.denih.gov Research on the closely related Fecapentaene-12 has shown that it reacts directly with glutathione, leading to a depletion of free thiol levels in cells. e-bookshelf.denih.gov This interaction is twofold: it involves both alkylation reactions and the generation of oxidative stress, evidenced by the formation of oxidized glutathione. e-bookshelf.denih.gov

The reactivity of fecapentaenes is not limited to thiols. Their electrophilic nature, potentially through the formation of carbocations, allows them to react with other biological nucleophiles. This reactivity is considered a basis for their genotoxic effects, as they can form adducts with DNA. The interaction with nucleophiles is a critical aspect of the biological activity of this compound. nih.gov

Table 2: Reactivity Profile of Fecapentaenes

| Reactant | Type of Interaction | Consequence |

|---|---|---|

| Glutathione | Alkylation and Oxidation | Depletion of cellular thiols |

| DNA | Adduct formation, Oxidative damage | Genotoxicity |

This table is interactive. You can sort and filter the data.

Factors Modulating this compound Levels and Activity In Situ

The concentration of this compound in the human colon is not static and can be influenced by several factors, primarily diet and the composition of an individual's gut microbiota. nih.govnih.gov

Dietary Influences:

Western-style diets , often high in meat content, have been associated with the presence of fecapentaenes in fecal samples. tandfonline.com

Conversely, some studies have paradoxically found higher fecal excretion of fecapentaenes in vegetarians, who are generally at a lower risk for colon cancer. cambridge.org This suggests a complex relationship between diet, fecapentaene production, and cancer risk. cambridge.org

The availability of precursor molecules in the colon, which is influenced by diet, is a likely modulator of fecapentaene levels. nih.gov

Microbiota Composition:

The relative abundance of fecapentaene-producing bacteria, such as Bacteroides species, directly impacts the amount of fecapentaenes synthesized. tandfonline.comnih.gov

Differences in the gut flora between individuals can explain the large variations observed in fecal fecapentaene concentrations. nih.gov

Other Factors:

The presence of bile salts can influence the activity of fecapentaenes. cambridge.org

The interplay of these factors results in significant inter-individual variation in fecal fecapentaene levels, with concentrations ranging from approximately 500 ng/g to as high as 10,000 ng/g of dry weight of feces. tandfonline.com

Comparative Analysis of this compound and Related Fecapentaenes (e.g., Fecapentaene-12)

This compound is part of a family of related compounds, with Fecapentaene-12 being the other prominent member found in human feces. tandfonline.com The primary distinction between these two molecules lies in the length of their polyunsaturated alkyl chain attached to the glycerol (B35011) backbone. nih.gov

This compound has a 14-carbon chain. nih.gov

Fecapentaene-12 has a 12-carbon chain. nih.gov

While both are produced by the gut microbiota and are structurally similar, the ratio of Fecapentaene-12 to this compound can vary considerably among individuals. nih.gov This variation may reflect differences in the specific bacterial species present or the differential availability of their respective precursor molecules in the colon. nih.gov

Both Fecapentaene-12 and this compound have been shown to be mutagenic and genotoxic in various laboratory studies. nih.gov For instance, both have been demonstrated to induce the formation of 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage, when incubated with DNA. core.ac.uk Much of the detailed mechanistic research on reactivity, particularly with thiols and DNA, has been conducted using Fecapentaene-12, as it is often the more dominant and studied of the two. nih.govresearchgate.net However, their similar structures suggest they likely share common mechanisms of action.

Table 3: Comparison of this compound and Fecapentaene-12

| Feature | This compound | Fecapentaene-12 |

|---|---|---|

| Alkyl Chain Length | 14 carbons | 12 carbons |

| Origin | Gut microbiota (Bacteroides spp.) | Gut microbiota (Bacteroides spp.) |

| Biological Activity | Genotoxic, Mutagenic | Genotoxic, Mutagenic, more extensively studied |

| Reactivity | Reacts with nucleophiles | Reacts with thiols and DNA (alkylation, oxidation) |

| Relative Abundance | Varies among individuals | Varies among individuals, often more dominant |

This table is interactive. You can sort and filter the data.

Future Research Directions and Unanswered Questions

Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

A significant gap in our knowledge is the complete biosynthetic pathway of fecapentaene-14. While it is known that species of Bacteroides in the gut microbiota are involved in its production from ether phospholipids (B1166683), the specific enzymes and genetic pathways remain largely uncharacterized. tandfonline.com Future research will likely focus on identifying and characterizing the complete set of genes and enzymes responsible for converting precursor molecules into the final this compound structure. This could involve a "metabologenomics" approach, which combines metabolic analysis with genomic sequencing to link specific genes to the production of certain metabolites. nih.gov

Comprehensive Mapping of DNA Adductomes and Repair Pathways

Fecapentaenes are known to be genotoxic, causing damage to DNA. Specifically, they have been shown to induce the formation of 8-hydroxydeoxyguanosine (8-oxodG), an indicator of oxidative DNA damage. However, a complete picture of the "DNA adductome"—the full spectrum of DNA adducts formed by this compound—is still needed. re-place.beptbioch.edu.pl Advanced techniques in DNA adductomics, utilizing high-resolution mass spectrometry, can be employed to comprehensively map these adducts in various cell types and tissues. nih.govnih.gov

Furthermore, the specific DNA repair pathways that recognize and remove this compound-induced adducts are not fully understood. scholaris.ca Studies have suggested the involvement of excision repair mechanisms. Future investigations should aim to identify the key proteins and pathways responsible for repairing this type of DNA damage, which could provide insights into individual susceptibility to the genotoxic effects of this compound.

Advanced Modeling of this compound Interactions with Biological Targets

The interaction of this compound with biological macromolecules extends beyond DNA. To fully grasp its biological activity, it is essential to model its interactions with other potential targets, such as proteins. Computational methods, including molecular docking and binding free energy calculations, can predict how this compound binds to and potentially alters the function of various proteins. mdpi.comnih.gov

These models can be refined using experimental data to create a more accurate picture of the compound's mechanism of action. plos.orgbakerlab.orgnih.gov For example, understanding how this compound interacts with enzymes involved in cellular signaling or metabolism could reveal novel biological effects. Three-dimensional models of these interactions will be invaluable for visualizing and predicting the consequences of this compound exposure at a molecular level.

Development of Novel Analytical Probes for In Situ Detection

Detecting and quantifying this compound within biological samples, particularly in situ (in its natural position), remains a challenge. datapdf.com The development of novel analytical probes is a key area for future research. These could include fluorescently labeled molecules that specifically bind to this compound, allowing for its visualization within cells and tissues using techniques like fluorescence in situ hybridization (FISH). baseclick.euthermofisher.comhee.nhs.ukresearchgate.netnih.gov

Such probes would enable researchers to study the uptake, distribution, and subcellular localization of this compound, providing critical information about its sites of action. The creation of more sensitive and specific detection methods will be instrumental in accurately assessing exposure levels and understanding the compound's behavior in a biological environment. nih.govmdpi.com

Integration of Omics Technologies in this compound Research

A holistic understanding of the biological impact of this compound requires the integration of various "omics" technologies. humanspecificresearch.orgnih.govresearchgate.netmdpi.com This multi-omics approach would involve:

Genomics: To identify the bacterial genes responsible for fecapentaene biosynthesis. nih.gov

Transcriptomics: To study how this compound exposure alters gene expression in host cells. humanspecificresearch.org

Proteomics: To identify proteins that are modified or whose expression levels change in response to this compound. humanspecificresearch.org

Metabolomics: To analyze the global changes in cellular metabolism induced by this compound. mdpi.comfrontiersin.orgnih.govfrontiersin.org

By combining these datasets, researchers can construct a comprehensive network of the molecular pathways affected by this compound, from the microbial producers to the host response. frontiersin.org This integrated approach will be powerful in uncovering the full spectrum of its biological activities.

Exploration of Chemical Biology Approaches to Intervene in this compound Mechanisms

Chemical biology offers a powerful toolkit to not only study but also potentially intervene in the mechanisms of this compound. tue.nlnorthwestern.edunih.govuchicago.edugla.ac.uk This could involve the design and synthesis of small molecules that act as inhibitors of the enzymes involved in fecapentaene biosynthesis. oup.com

Another avenue is the development of "molecular glues" or targeted protein degraders that could specifically neutralize this compound or interfere with its interaction with biological targets. tue.nl These chemical tools would not only serve as valuable research probes to dissect the compound's function but could also represent the initial steps toward developing therapeutic strategies to mitigate its potentially harmful effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes